3-Pyrrolidinyl propanoate hydrochloride 3-Pyrrolidinyl propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219960-49-2
VCID: VC2924441
InChI: InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H
SMILES: CCC(=O)OC1CCNC1.Cl
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

3-Pyrrolidinyl propanoate hydrochloride

CAS No.: 1219960-49-2

Cat. No.: VC2924441

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

3-Pyrrolidinyl propanoate hydrochloride - 1219960-49-2

Specification

CAS No. 1219960-49-2
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name pyrrolidin-3-yl propanoate;hydrochloride
Standard InChI InChI=1S/C7H13NO2.ClH/c1-2-7(9)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Standard InChI Key YWIDLYCAGHUJJX-UHFFFAOYSA-N
SMILES CCC(=O)OC1CCNC1.Cl
Canonical SMILES CCC(=O)OC1CCNC1.Cl

Introduction

Chemical Identity and Structure

3-Pyrrolidinyl propanoate hydrochloride is an organic compound characterized by a pyrrolidine ring substituted at the 3-position with a propanoate group, stabilized as a hydrochloride salt. This chemical entity belongs to the broader class of pyrrolidine derivatives, which have garnered considerable interest in medicinal chemistry research.

Basic Chemical Information

PropertyValueReference
CAS Number1219960-49-2
Molecular FormulaC₇H₁₄ClNO₂
Molecular Weight179.65 g/mol
Minimum Purity Specification95%
Storage RequirementsCool, dry place

The chemical structure features a five-membered pyrrolidine ring with a propanoate ester group at the 3-position. The hydrochloride counterion significantly impacts the compound's physicochemical properties, particularly enhancing its stability and water solubility compared to the free base form.

Applications in Research and Development

This compound has specific applications in chemical research and pharmaceutical development contexts.

Research Applications

Application AreaSpecific UseRelevance
Organic SynthesisBuilding blockCreation of complex molecules with specific structural features
Medicinal ChemistryPrecursorDevelopment of compounds with potential pharmacological activity
Structure-Activity StudiesResearch toolInvestigation of how structural modifications affect biological activity

The compound is explicitly indicated for "research and development use only, specifically by or under the supervision of technically qualified individuals" , highlighting its specialized nature.

Hazard CategoryClassificationHazard StatementReference
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation (Respiratory system)

Emergency Response Procedures

Exposure RouteRecommended Action
Skin ContactWash with plenty of soap and water
Eye ContactRinse cautiously with water for several minutes; remove contact lenses if present and easy to do
InhalationRemove to fresh air and keep at rest in a position comfortable for breathing
GeneralSeek medical attention if irritation persists or if feeling unwell

Structural Relationships with Similar Compounds

Understanding the relationship between 3-Pyrrolidinyl propanoate hydrochloride and structurally similar compounds provides valuable context for its chemical and potential biological properties.

Comparison with Related Compounds

CompoundCAS NumberStructural RelationshipKey DifferencesReference
Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride1211593-43-9Closely relatedContains a methyl ester instead of direct propanoate group
3-(Pyrrolidin-1-yl)propanoic acid hydrochloride14788-14-8RelatedFeatures substitution at the 1-position instead of 3-position; contains carboxylic acid instead of ester
Methyl 3-(pyrrolidin-1-yl)propanoateN/A (PubChem CID: 89167)RelatedNon-hydrochloride form; substitution at different position

These structural relationships are particularly important when considering the compound's potential applications in synthesis or its possible biological effects, as subtle changes in chemical structure can significantly impact functionality.

Current Research Trends and Future Directions

  • Development of structure-activity relationship studies to identify optimal substitution patterns

  • Exploration of potential biological activities, particularly in central nervous system targets

  • Investigation of its utility in developing novel drug delivery systems

  • Expansion of synthetic methodologies to create more complex derivatives with enhanced properties

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